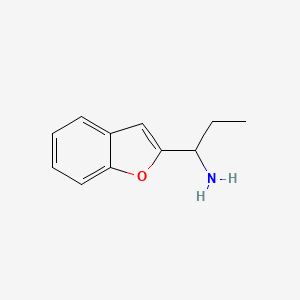
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl and ethyl groups attached to the pyrrole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate aldehydes and ketones with pyrrole derivatives. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the pyrrole ring. Common reagents used in the synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique electronic properties and potential use in organic electronics.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-5-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl-2,4-dimethyl-1H-pyrrolato-N1,N5 difluoroboron: This compound is similar in structure but contains a difluoroboron group, which imparts different chemical properties.
2-[(Z)-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-3,4,5-trimethyl-1H-pyrrole hydrobromide: This compound has additional methyl groups and a hydrobromide salt, affecting its reactivity and solubility.
Uniqueness
The uniqueness of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole lies in its specific arrangement of ethyl and methyl groups, which influence its electronic properties and reactivity. This makes it a valuable compound for research and industrial applications where specific chemical characteristics are desired.
Eigenschaften
Molekularformel |
C15H20N2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-ethyl-3,5-dimethylpyrrole |
InChI |
InChI=1S/C15H20N2/c1-6-13-11(4)15(17-12(13)5)8-14-9(2)7-10(3)16-14/h7-8,16H,6H2,1-5H3/b15-8- |
InChI-Schlüssel |
JWZJUSFXXZXYIU-NVNXTCNLSA-N |
Isomerische SMILES |
CCC1=C(/C(=C/C2=C(C=C(N2)C)C)/N=C1C)C |
Kanonische SMILES |
CCC1=C(C(=CC2=C(C=C(N2)C)C)N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


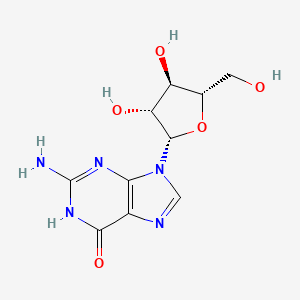
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
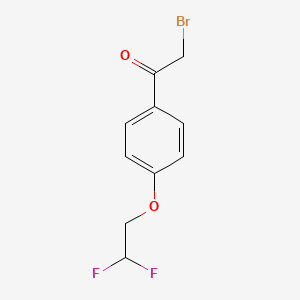
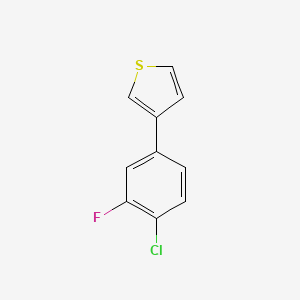
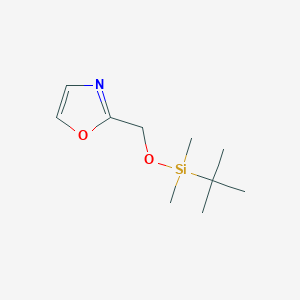
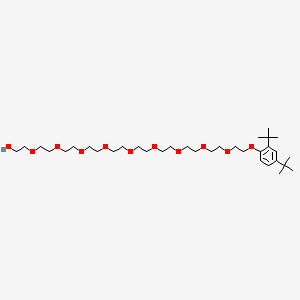
![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
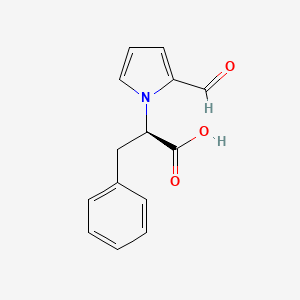



![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
